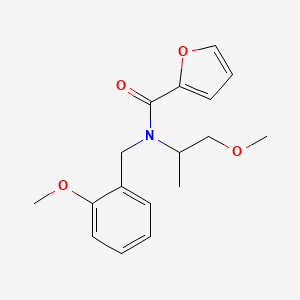
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a member of the thiourea family and is widely used in scientific research as a potent antioxidant.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea involves its ability to scavenge ROS and prevent oxidative damage. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea acts as a potent antioxidant by donating an electron to the ROS, thereby neutralizing their harmful effects. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to activate various antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which further enhances its antioxidant properties.
Biochemical and Physiological Effects
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative damage in various cell types, thereby preventing cell death and promoting cell survival. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to improve mitochondrial function and reduce inflammation. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to improve cognitive function and reduce the risk of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is also water-soluble, which makes it easy to administer to cells and animals. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been extensively studied and has a well-established safety profile. However, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea also has some limitations. It has a short half-life and requires frequent administration to maintain its antioxidant effects. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can interfere with some analytical techniques, such as the measurement of ROS levels.
Direcciones Futuras
There are several future directions for the use of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea in scientific research. One potential application is in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to have neuroprotective and cardioprotective effects, and further studies are needed to investigate its potential therapeutic benefits. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can be used in combination with other antioxidants or drugs to enhance their efficacy. Finally, further studies are needed to investigate the mechanism of action of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea and its effects on various signaling pathways.
Conclusion
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is a potent antioxidant that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively used in scientific research to investigate the role of oxidative stress in various diseases and has shown promising results. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several advantages for lab experiments, including its stability and water solubility. However, it also has some limitations, including its short half-life and interference with some analytical techniques. There are several future directions for the use of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea in scientific research, including its potential therapeutic applications and investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea involves the reaction between N-(2,5-dimethylbenzyl) thiourea and 3-methyl-1,2,4-thiadiazol-5-amine in the presence of a base. The reaction yields N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea as a white crystalline solid with a yield of around 70%. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to scavenge various reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has also been shown to protect against oxidative damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. Additionally, N-(2,5-dimethylbenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been used in various animal models to investigate the role of oxidative stress in various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-4-5-9(2)11(6-8)7-14-12(18)16-13-15-10(3)17-19-13/h4-6H,7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMMWTJOBYDAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)NC2=NC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide](/img/structure/B5903366.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)


![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
![3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B5903420.png)
![1-(2-furylmethyl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5903429.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}methanamine](/img/structure/B5903432.png)
![N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B5903439.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5903442.png)
![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}propanamide](/img/structure/B5903455.png)